molecular formula C25H19N3O4S2 B2869045 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 379238-69-4

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2869045
CAS No.: 379238-69-4
M. Wt: 489.56
InChI Key: KOVNGBYNYHUQTJ-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups, including furan, thieno, pyrimidine, and acetamide

Scientific Research Applications

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities of similar compounds . Additionally, the development of new effective methods for their synthesis could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Furan and Phenyl Groups: The furan and phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S2/c1-31-18-10-5-7-16(13-18)26-21(29)15-34-25-27-23-22(19(14-33-23)20-11-6-12-32-20)24(30)28(25)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVNGBYNYHUQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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